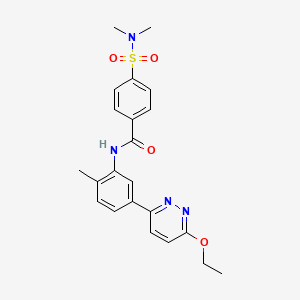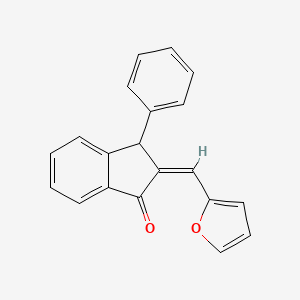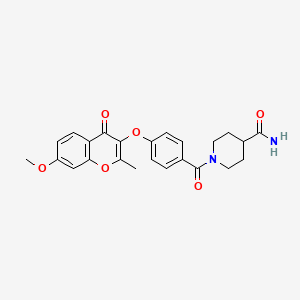
1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of coumarin, a type of organic compound that is commonly found in nature . It contains a 4-oxo-4H-chromen-3-yl group, which is a key structural component of many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. It includes a 4-oxo-4H-chromen-3-yl group, a benzoyl group, and a piperidine-4-carboxamide group . The exact crystal structure parameters are not available in the literature.Scientific Research Applications
Synthetic Chemistry Applications
- Heterocyclic Compound Synthesis : Novel synthetic pathways have been explored for producing heterocyclic compounds with potential bioactivity, demonstrating the utility of chromene derivatives in creating anti-inflammatory and analgesic agents. These pathways offer insights into synthesizing compounds with similar backbones, like the one , for medicinal chemistry applications (Abu‐Hashem et al., 2020).
- Antibacterial Compound Synthesis : The development of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides through a one-pot, three-component synthesis emphasizes the chromene core's versatility in generating compounds with potential antibacterial properties (Pouramiri et al., 2017).
Pharmacological Research
- Serotonin Receptor Agonism : Research into benzamide derivatives as serotonin 4 receptor agonists showcases the potential of piperidine and chromene moieties in developing gastrointestinal motility drugs. This suggests the investigated compound might have applications in modulating serotonin pathways (Sonda et al., 2003).
- δ-Opioid Receptor Agonism : Studies on δ-opioid agonists for pain management, highlighting compounds with chromene and piperidine structures, hint at the compound's potential application in designing novel analgesics with fewer side effects (Nozaki et al., 2012).
Material Science and Molecular Engineering
- Photoreactive Polyamides : The synthesis of aromatic polyamides incorporating photosensitive coumarin groups illustrates the use of chromene derivatives in materials science, particularly for developing photoreactive polymers. This suggests possible applications in creating light-sensitive materials (Nechifor, 2009).
Future Directions
Given the potential biological activity of this compound, future research could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, more research is needed to fully understand the synthesis, chemical reactions, and physical and chemical properties of this compound .
properties
IUPAC Name |
1-[4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-14-22(21(27)19-8-7-18(30-2)13-20(19)31-14)32-17-5-3-16(4-6-17)24(29)26-11-9-15(10-12-26)23(25)28/h3-8,13,15H,9-12H2,1-2H3,(H2,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHNYEIDAWIYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

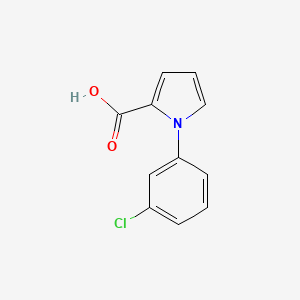

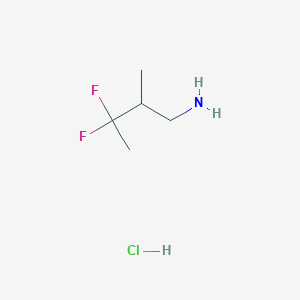
![(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2707278.png)
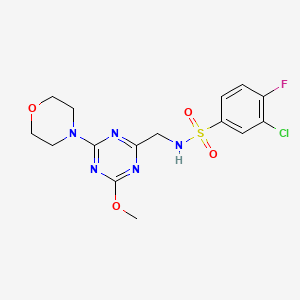
![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2707283.png)

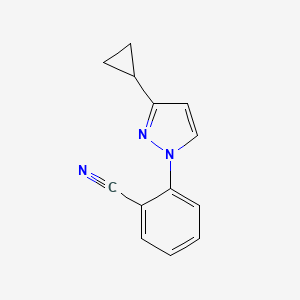
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2707286.png)
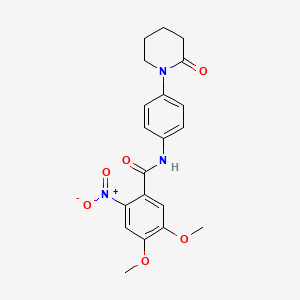
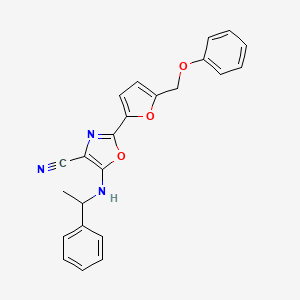
![6-methyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2707292.png)
